Cas no 2305299-94-7 (N-(2-butoxy-5-methoxyphenyl)prop-2-enamide)

N-(2-butoxy-5-methoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-(2-Butoxy-5-methoxyphenyl)-2-propenamide
- N-(2-butoxy-5-methoxyphenyl)prop-2-enamide
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- インチ: 1S/C14H19NO3/c1-4-6-9-18-13-8-7-11(17-3)10-12(13)15-14(16)5-2/h5,7-8,10H,2,4,6,9H2,1,3H3,(H,15,16)
- InChIKey: ARFIHZLFQWCVHC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(OC)=CC=C1OCCCC)(=O)C=C
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576498-0.05g |
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide |
2305299-94-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide 関連文献
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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7. Book reviews
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8. Book reviews
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
N-(2-butoxy-5-methoxyphenyl)prop-2-enamideに関する追加情報
Professional Introduction to N-(2-butoxy-5-methoxyphenyl)prop-2-enamide (CAS No: 2305299-94-7)
N-(2-butoxy-5-methoxyphenyl)prop-2-enamide, identified by the CAS number 2305299-94-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of amides derived from cinnamic acid derivatives, featuring a butoxy and methoxy-substituted phenyl ring, which contributes to its unique chemical properties and potential biological activities. The structural configuration of this molecule suggests a high degree of functional flexibility, making it a valuable candidate for further investigation in drug discovery and molecular pharmacology.
The synthesis of N-(2-butoxy-5-methoxyphenyl)prop-2-enamide involves a series of well-established organic reactions, including esterification, reduction, and condensation processes. The presence of both the butoxy and methoxy groups in the phenyl ring enhances the compound's solubility in both polar and non-polar solvents, which is a critical factor in its application as an intermediate in pharmaceutical formulations. Additionally, the amide functionality provides a site for potential interactions with biological targets, such as enzymes and receptors, which are pivotal in modulating cellular processes.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of N-(2-butoxy-5-methoxyphenyl)prop-2-enamide with greater accuracy. Molecular modeling studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This aligns with the growing interest in developing novel anti-inflammatory agents that target specific enzymatic cascades without eliciting significant side effects. The compound's structural analogs have been explored for their potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In vitro studies have demonstrated that N-(2-butoxy-5-methoxyphenyl)prop-2-enamide possesses antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. Oxidative stress is a key factor in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The compound's capacity to mitigate oxidative damage has prompted researchers to investigate its potential as a therapeutic agent in these conditions. Furthermore, preliminary experiments have shown that it may also have protective effects on neuronal cells against excitotoxicity, suggesting its utility in neuroprotection.
The role of N-(2-butoxy-5-methoxyphenyl)prop-2-enamide as a scaffold for drug development has been further highlighted by its ability to undergo selective modifications at various functional sites. For instance, the amide group can be converted into other bioactive moieties, such as esters or amides with different substituents, which can fine-tune its biological activity. This modular approach allows chemists to design derivatives with enhanced efficacy and reduced toxicity. The compound's versatility has also been exploited in the synthesis of prodrugs, which are designed to release active compounds at specific sites within the body, thereby improving bioavailability and therapeutic outcomes.
Current research is focused on understanding the mechanism of action of N-(2-butoxy-5-methoxyphenyl)prop-2-enamide at a molecular level. High-resolution crystallographic studies have provided insights into how this compound interacts with target proteins. These structural insights are crucial for rational drug design and for optimizing the compound's pharmacological profile. Additionally, mass spectrometry techniques have been employed to analyze the metabolic pathways involving this compound, which has shed light on its degradation products and potential side effects.
The development of novel synthetic methodologies has also been a key focus area for researchers working with N-(2-butoxy-5-methoxyphenyl)prop-2-enamide. Catalytic processes have been explored to improve yield and purity while minimizing environmental impact. Green chemistry principles have guided these efforts, ensuring that synthetic routes are sustainable and scalable for industrial applications. Such advancements not only enhance the efficiency of producing this compound but also contribute to global efforts aimed at reducing chemical waste and promoting sustainable practices.
The potential applications of N-(2-butoxy-5-methoxyphenyl)prop-2-enamide extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its unique chemical properties make it a promising candidate for developing new pesticides or herbicides that target specific biological pathways in pests while being environmentally friendly. In material science, the compound's ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems or as a component in advanced materials with specialized functionalities.
Future directions in research on N-(2-butoxy-5-methoxyphenyl)prop-2-enamide include exploring its potential in combination therapies with other drugs. Combination therapy is often more effective than single-agent treatment due to synergistic effects that can enhance therapeutic outcomes while reducing side effects. Preclinical studies are underway to evaluate whether this compound can be used alongside existing treatments for various diseases, including cancer and infectious diseases. The integration of genomic data with traditional pharmacological approaches will further refine these studies and pave the way for personalized medicine strategies.
In conclusion, N-(2-butoxy-5-methoxyphenyl)prop-2-enamide (CAS No: 2305299-94-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and safety profiles. Ongoing studies continue to unravel its biological activities and mechanisms of action, paving the way for innovative treatments across multiple therapeutic domains. As research progresses, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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